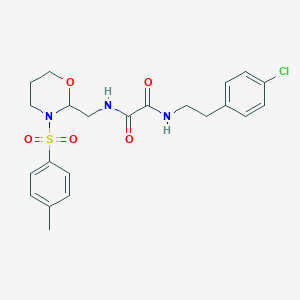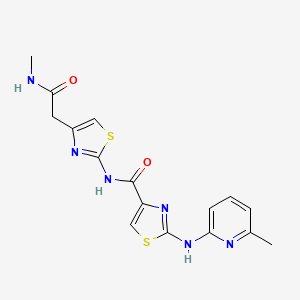
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the methylamino and oxoethyl groups. The final step usually involves the coupling of the thiazole derivative with the pyridine moiety under specific reaction conditions such as the presence of a base or a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The thiazole and pyridine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may be investigated for similar biological activities.
Medicine
In medicinal chemistry, N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide could be explored for its potential therapeutic applications, such as targeting specific proteins or pathways involved in diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse reactivity makes it a versatile intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide would depend on its specific biological target. Typically, thiazole derivatives interact with enzymes or receptors, modulating their activity. The compound may bind to the active site of an enzyme, inhibiting its function, or interact with a receptor, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole-4-carboxamide derivatives: These compounds share the thiazole core structure and may have similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring often exhibit diverse pharmacological properties.
Methylamino derivatives: These compounds contain the methylamino group, which can influence their reactivity and biological activity.
Uniqueness
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide is unique due to its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S2/c1-9-4-3-5-12(18-9)21-16-20-11(8-26-16)14(24)22-15-19-10(7-25-15)6-13(23)17-2/h3-5,7-8H,6H2,1-2H3,(H,17,23)(H,18,20,21)(H,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGNUJTZRQHJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NC3=NC(=CS3)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Oxiran-2-yl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2850859.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2850861.png)
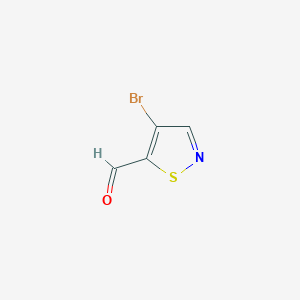
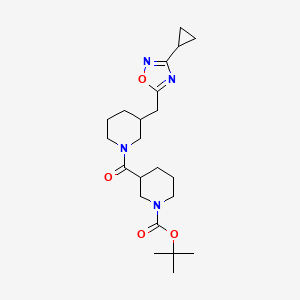
![2-(2-(1-(2,3-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2850867.png)
![5-bromo-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2850868.png)
![4-[2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-oxoethyl]-N,N-diethyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2850872.png)
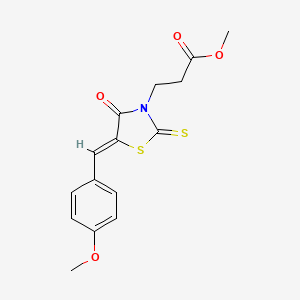
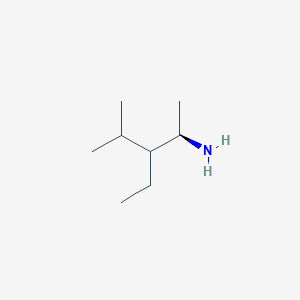
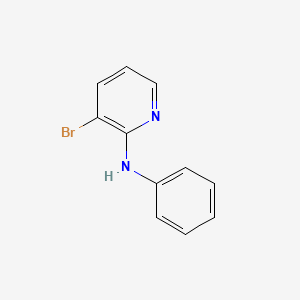
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2850876.png)
![3-methanesulfonyl-2-oxo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2850878.png)
![(1R,5S)-3-(phenylsulfonyl)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2850879.png)
